molecular formula C10H10N4O B2954241 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile CAS No. 1854504-78-1

3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile

Cat. No.: B2954241
CAS No.: 1854504-78-1
M. Wt: 202.217
InChI Key: VSKNMWSTVDNTGD-UHFFFAOYSA-N
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Description

3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile (CAS Number: 1854504-78-1) is a high-purity chemical compound supplied as a reference standard for research purposes. This substance has a molecular formula of C10H10N4O and a molecular weight of 202.21 g/mol . The integrated 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a structurally distinct bicyclic framework that is featured in compounds with notable biological activity . The presence of the pyrazine-carbonitrile group is a key functional motif found in various pharmacologically active molecules, including those investigated as adenosine receptor antagonists and muscarinic agonists . Compounds based on similar azabicycloheptane structures have been described in patent literature for potential research in a wide range of therapeutic areas, which may include neurological disorders, cardiovascular diseases, and metabolic conditions . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs. It is provided with a documented purity of 95% and should be stored at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-4-9-10(13-2-1-12-9)14-5-8-3-7(14)6-15-8/h1-2,7-8H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKNMWSTVDNTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or the pyrazine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Biological Activity Reference
3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile Pyrazine-carbonitrile + bicyclo[2.2.1]heptane 2-Oxa-5-aza bicyclic system PROTAC development, kinase inhibition (inferred)
(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) Pyrazine-carbonitrile + morpholine Morpholinylmethylamino group CHK1 inhibitor, in vivo efficacy with DNA-damaging agents
2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid Thiazole-carboxylic acid + bicyclo[2.2.1]heptane Azabicyclo-thiazole fusion Unknown (structural analogue)
3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Pyrazine-carbonitrile + piperidine-thiadiazole Thiadiazole-piperidine linker Unknown (structural analogue)

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Confirm the bicyclic scaffold (e.g., δ 3.8–4.2 ppm for oxa-azabicyclo protons) and pyrazine nitrogens (δ 8.1–8.5 ppm).
  • IR spectroscopy : Detect nitrile stretch (~2220 cm⁻¹) and bicyclic ether C-O bonds (~1100 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (calc. for C₁₁H₁₁N₃O₂: 233.0804).
  • X-ray crystallography : Resolves stereochemistry of the bicyclic system (e.g., endo vs. exo conformers) .

How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?

Q. Advanced SAR Design

  • Bicyclic modifications : Replacing the oxygen atom in the 2-oxa group with sulfur (e.g., 2-thia analogs) alters CHK1 binding affinity. Lipophilicity (clogP) adjustments via substituents on the pyrazine ring improve membrane permeability .
  • Cellular assays : Measure IC₅₀ in CHK1-dependent cell lines (e.g., HT29 colon cancer) with gemcitabine co-treatment.
  • Selectivity profiling : Counter-screen against off-target kinases (e.g., CDK2, Aurora A) using ATP-competitive assays .

What in vitro models are suitable for studying its mechanism in DNA damage response?

Q. Advanced Mechanistic Studies

  • Checkpoint abrogation assays : Treat p53-deficient cells (e.g., HCT116 p53⁻/⁻) with ionizing radiation or camptothecin, then quantify γH2AX foci (DNA damage marker) via flow cytometry.
  • Western blotting : Monitor CHK1 autophosphorylation (Ser296/Ser345) and downstream CDC25A degradation .
  • Synergy studies : Combine with PARP inhibitors (e.g., olaparib) to assess synthetic lethality in BRCA-mutant models.

How can enantiomeric purity be ensured during synthesis?

Q. Advanced Chirality Control

  • Chiral starting materials : Use trans-4-hydroxy-L-proline to enforce (1S,4S) stereochemistry .
  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (Rₜ difference >2 min).
  • Asymmetric catalysis : Rhodium-catalyzed desymmetrization of meso-alkenes can enhance enantioselectivity (ee >98%) .

What analytical methods quantify this compound in pharmacokinetic studies?

Q. Method Development

  • RP-HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm. Validate linearity (R² >0.999) across 0.1–100 µg/mL .
  • LC-MS/MS : Monitor transitions m/z 233→186 (quantifier) and 233→142 (qualifier) in plasma samples. Achieve LOD 0.01 ng/mL and LOQ 0.05 ng/mL .

How does lipophilicity influence hERG inhibition and metabolic stability?

Q. Advanced Toxicity Profiling

  • hERG patch-clamp assays : Measure IC₅₀ for hERG current inhibition (target <1 µM). Reduce risk by lowering cLogP (<3) via polar substituents (e.g., hydroxyl groups) .
  • Microsomal stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion (t₁/₂ >60 min indicates high stability).

What formulation strategies address poor aqueous solubility?

Q. Advanced Drug Delivery

  • Salt formation : Prepare hydrochloride salts (improves solubility >10-fold in PBS pH 7.4).
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm, PDI <0.1) to enhance bioavailability .

Which patents cover derivatives of this compound, and what claims are made?

IP Landscape
Patent WO2016024076 claims 2-oxa-5-azabicyclo[2.2.1]heptane derivatives as CHK1 inhibitors for oncology. Key claims include:

  • Substitution at the pyrazine C5 position with trifluoromethyl groups.
  • Use in combination therapies with DNA-damaging agents .

How are computational methods applied to predict binding modes?

Q. Advanced Modeling

  • Molecular docking : Glide SP mode docks the compound into CHK1’s ATP pocket (PDB: 3JVR). Key interactions include hydrogen bonds with Glu91 and hydrophobic contacts with Leu96 .
  • MD simulations : Run 100-ns simulations to assess binding stability (RMSD <2.0 Å).

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